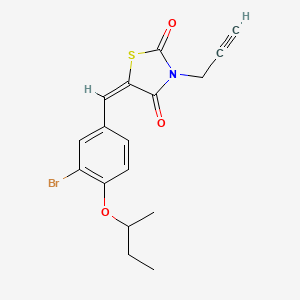
N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including structures similar to N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, involves reactions that target specific functional groups to achieve the desired molecular architecture. These processes often utilize primary compounds such as fluoro-phenols and methoxy-benzyl groups as starting materials. For example, the synthesis and evaluation of related compounds demonstrate the complexity and targeted nature of these chemical syntheses, focusing on achieving high specificity and potency for intended biological targets (Zhang et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is characterized by specific functional groups that are strategically positioned to enhance biological activity. The importance of molecular conformation, including the angles and distances between functional groups, is evident in studies that analyze the crystal structures of related compounds. These structural analyses help understand the compounds' potential interactions with biological targets (Qian et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide derivatives is influenced by the presence of the fluoro- and methoxy- groups. These functional groups can affect the electron density of the molecule, thereby influencing its reactivity in various chemical reactions. For instance, the presence of a fluoro group can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. The methoxy group can have electron-donating effects, influencing the molecule's overall reactivity (Wu et al., 2011).
Physical Properties Analysis
The physical properties of acetamide derivatives are crucial for their application in various fields. Parameters such as solubility, melting point, and stability under different conditions are determined by the molecular structure of the compound. These properties are essential for the compound's handling, storage, and application in biological systems or industrial processes. The physical properties can be tailored by modifying the molecular structure, such as changing the substituents or the chain length (Nikonov et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide derivatives are critical for their functionality. The presence of specific functional groups not only defines their reactivity but also their interaction with biological systems. For example, the acetamide group is pivotal for the compound's bioactivity, influencing how it interacts with enzymes or receptors. Understanding these chemical properties is essential for designing compounds with desired biological activities (Lazareva et al., 2017).
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGNRHSDFKXUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5460180.png)
![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B5460190.png)
![2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5460195.png)
![4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5460202.png)
![2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5460204.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5460205.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5460212.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5460215.png)

![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-fluoropiperidine](/img/structure/B5460240.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5460246.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)
![2-(4-methoxy-3-methylphenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5460285.png)
